molecular formula C8H8O5S B2959122 5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid CAS No. 90111-52-7

5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid

Cat. No.: B2959122
CAS No.: 90111-52-7
M. Wt: 216.21
InChI Key: UDBZYJKNBFOHTQ-UHFFFAOYSA-N
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Description

5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a ring structure composed of one oxygen and four carbon atoms. This particular compound is characterized by the presence of a carboxymethylthio group attached to the furan ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with carboxymethylthio reagents under controlled conditions. One common method includes the use of furan-2-carboxylic acid as a starting material, which undergoes a series of reactions to introduce the carboxymethylthio group. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of renewable feedstocks and green chemistry principles is also becoming more prevalent in the industrial synthesis of furan derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carboxymethylthio group can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate
  • 5-Methyl-2-furancarboxylic acid

Uniqueness

5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid is unique due to the presence of the carboxymethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(carboxymethylsulfanylmethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5S/c9-7(10)4-14-3-5-1-2-6(13-5)8(11)12/h1-2H,3-4H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBZYJKNBFOHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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